N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound features a benzothiazole core substituted at position 2 with a 1H-pyrrole group and at position 6 with a carboxamide moiety. The carboxamide side chain is linked to a piperazine ring bearing a 2-fluorophenyl substituent via a ketone-containing ethyl bridge. The benzothiazole scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets through π-π stacking and hydrogen bonding . The 2-fluorophenyl group on the piperazine may improve metabolic stability and receptor affinity due to fluorine’s electronegativity and lipophilicity .
Properties
Molecular Formula |
C24H22FN5O2S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C24H22FN5O2S/c25-18-5-1-2-6-20(18)28-11-13-29(14-12-28)22(31)16-26-23(32)17-7-8-19-21(15-17)33-24(27-19)30-9-3-4-10-30/h1-10,15H,11-14,16H2,(H,26,32) |
InChI Key |
WRCSZJSEXVAMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC4=C(C=C3)N=C(S4)N5C=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves a multi-step processThe reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial urease, leading to the disruption of bacterial metabolism and growth . The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Piperazine Linkages
- N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) Structure: Shares the benzothiazole-carboxamide core but replaces the 2-fluorophenyl group with a furan-2-carbonyl substituent on piperazine. Activity: Demonstrated anticancer activity in preliminary assays, likely due to benzothiazole’s ability to intercalate DNA or inhibit kinases .
Benzo[b][1,4]oxazin-3(4H)-one Analogues
- N-Phenylpiperazine-1-carboxamide Derivatives (17a-i) Structure: Replaces benzothiazole with a benzooxazinone core but retains the piperazine-carboxamide linkage. Activity: SAR studies highlight that electron-withdrawing groups on the phenyl ring enhance binding to serotonin receptors, suggesting the 2-fluorophenyl group in the target compound may similarly optimize receptor interactions . Key Difference: The benzooxazinone core provides a more rigid and oxygen-rich system, which could alter solubility and bioavailability compared to benzothiazole .
Thiazol- and Pyrazole-Based Piperazine Derivatives
- 940860-27-5 (Thiazol Derivative)
- Structure : Features a thiazol ring instead of benzothiazole, with a piperazinyl-oxoethyl chain and a chloro-substituted phenyl group.
- Activity : Thiazol derivatives are often explored as kinase inhibitors; the chloro substituent may enhance cytotoxicity but increase off-target risks compared to fluorine .
- Ethyl 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylate
Structural and Functional Data Table
Key Structural Insights
- Fluorophenyl vs. Other Aryl Groups : The 2-fluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to furan (BZ-I) or chlorophenyl (940860-27-5) due to fluorine’s electronegativity and small atomic radius .
- Core Structure Impact: Benzothiazole’s electron deficiency may favor interactions with ATP-binding pockets in kinases, whereas benzooxazinone’s rigidity () could improve selectivity for G-protein-coupled receptors .
- Synthetic Considerations : Piperazine-carboxamide linkages (as in and ) are typically synthesized via coupling reagents like HCTU, suggesting analogous routes for the target compound .
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that allows for interactions with various biological targets, making it a candidate for therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.41 g/mol. The compound contains several functional groups, including a piperazine ring and a benzothiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2S |
| Molecular Weight | 355.41 g/mol |
| LogP | 2.306 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the piperazine and benzothiazole structures suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and anxiety.
Receptor Interaction
Research indicates that compounds with similar structures have shown affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in various neurological disorders. Additionally, the compound may influence dopamine receptor pathways, which are critical in the treatment of schizophrenia and other psychiatric conditions.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant protective effects against seizures in animal models. The structure-activity relationship (SAR) analysis highlighted that modifications at the piperazine ring can enhance anticonvulsant efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it exhibits cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values indicated that the compound's activity is comparable to established chemotherapeutics like doxorubicin.
Case Studies
-
Anticonvulsant Efficacy : A study conducted on thiazole-based compounds demonstrated that certain derivatives significantly reduced seizure frequency in rodent models when administered at optimal doses.
- Findings : The most effective derivative showed a 100% protection rate against tonic-clonic seizures.
- Mechanism : Proposed mechanisms include modulation of GABAergic transmission and sodium channel inhibition.
-
Anticancer Activity : A comparative study on various benzothiazole derivatives revealed that this compound exhibited significant growth-inhibitory effects on colorectal cancer cell lines.
- Results : The compound displayed an IC50 value lower than that of standard treatments.
- Molecular Dynamics : Simulations suggested strong binding affinity to Bcl-2 protein, indicating potential as an anti-apoptotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
